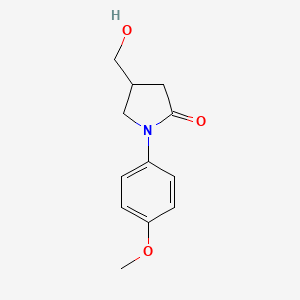

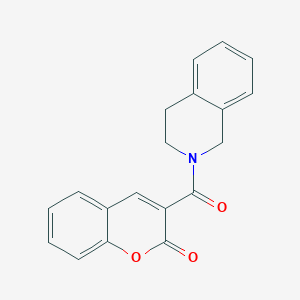

![molecular formula C12H12N2O B6434729 2-methyl-3-[(pyridin-4-yl)methoxy]pyridine CAS No. 2640948-84-9](/img/structure/B6434729.png)

2-methyl-3-[(pyridin-4-yl)methoxy]pyridine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyridine is a basic heterocyclic organic compound. It is a bioisostere of benzene with one carbon displaced by a nitrogen atom . The methoxy group (-OCH3) is an alkyl group derived from methanol.

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. For example, 2-Methoxypyridine is described as a clear colorless to slightly yellow liquid .科学研究应用

Drug Design and Medicinal Chemistry

Fused pyridine derivatives, such as “2-methyl-3-[(pyridin-4-yl)methoxy]pyridine”, are of increasing interest in drug design and medicinal chemistry . They are found in the structures of substances with antiviral, anticancer, antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities . Their structural similarity to DNA bases such as adenine and guanine is a key factor to explain their effectiveness .

2. Enhancing Solubility, Polarity, Lipophilicity, and Hydrogen Bonding Capacity This group of compounds contributes positively to the solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into . This makes them valuable in the creation of new drugs and other chemical compounds .

3. Organic Room Temperature Phosphorescence (RTP) Applications Organic RTP applications in several fields such as bioimaging, anti-counterfeiting, catalysis, and displays are emerging . “2-methyl-3-[(pyridin-4-yl)methoxy]pyridine” could potentially be used in these applications due to its photophysical properties .

Anticancer Activity

Compounds with a similar structural framework to “2-methyl-3-[(pyridin-4-yl)methoxy]pyridine” have been synthesized and evaluated for their antiproliferative activities against different cancer cell lines . This suggests potential anticancer applications for “2-methyl-3-[(pyridin-4-yl)methoxy]pyridine”.

Inhibition of Collagen Synthesis

“2-methyl-3-[(pyridin-4-yl)methoxy]pyridine” could potentially be used to inhibit collagen synthesis in various fibrosis models . This could be beneficial in the treatment of conditions such as liver fibrosis .

Antioxidant Properties

Compounds similar to “2-methyl-3-[(pyridin-4-yl)methoxy]pyridine” have been shown to have antioxidant properties . This suggests that “2-methyl-3-[(pyridin-4-yl)methoxy]pyridine” could potentially be used as an antioxidant, which could be beneficial in various medical and cosmetic applications .

作用机制

Target of Action

It’s worth noting that pyridine derivatives have been found to exhibit inhibitory action against caix , a protein involved in regulating pH in cancer cells .

Mode of Action

Pyridine derivatives are often involved in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds through a palladium-catalyzed process . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

It’s known that the pi3k/akt/mtor signaling pathway, which plays a critical role in controlling tumor growth, proliferation, and apoptosis, is a validated drug target for cancer treatment . Pyridine derivatives may potentially interact with this pathway.

Result of Action

It’s worth noting that pyridine derivatives have been used to prepare beta amyloid cleaving enzyme-1 (bace1) inhibitors , which could potentially influence the progression of Alzheimer’s disease.

安全和危害

属性

IUPAC Name |

2-methyl-3-(pyridin-4-ylmethoxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-10-12(3-2-6-14-10)15-9-11-4-7-13-8-5-11/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXBNGJICZVWYGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)OCC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3-[(pyridin-4-yl)methoxy]pyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiophene-2-carboxamide](/img/structure/B6434653.png)

![4-[9-(3,4-dicarboxyphenyl)-9H-fluoren-9-yl]benzene-1,2-dicarboxylic acid](/img/structure/B6434659.png)

![1-(4-chlorobenzenesulfonyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B6434661.png)

![4-[4-(2-phenylethyl)piperazin-1-yl]quinazoline](/img/structure/B6434692.png)

![N'-[(Z)-amino(6-methoxy-2-oxo-2H-chromen-3-yl)methylidene]benzohydrazide](/img/structure/B6434701.png)

![benzyl(methyl)[(1,3,4-oxadiazol-2-yl)methyl]amine](/img/structure/B6434717.png)

![(5E)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-4-sulfanylidene-1,3-thiazolidin-2-one](/img/structure/B6434721.png)

![2,4-diethyl 3-methyl-5-[2-(naphthalen-1-yl)acetamido]thiophene-2,4-dicarboxylate](/img/structure/B6434751.png)